3-[5-(4-methoxyphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-[5-(4-methoxyphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound that features a furan ring substituted with a methoxyphenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with methoxyphenyl group: The furan ring is then substituted with a methoxyphenyl group using electrophilic aromatic substitution reactions.
Formation of the propanamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-methoxyphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxygenated furan derivatives, dihydrofuran compounds, and substituted furan derivatives.
Scientific Research Applications
3-[5-(4-methoxyphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting the transcription and translation of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(3-trifluoromethylphenyl)furan-2-yl]acryloylaminoacetic acid
- 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile
Uniqueness
3-[5-(4-methoxyphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to its specific substitution pattern and the presence of both methoxy and trifluoromethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H18F3NO3 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[5-(4-methoxyphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C21H18F3NO3/c1-27-17-7-5-14(6-8-17)19-11-9-18(28-19)10-12-20(26)25-16-4-2-3-15(13-16)21(22,23)24/h2-9,11,13H,10,12H2,1H3,(H,25,26) |
InChI Key |
FQARDLYJJUJJID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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